molecular formula C14H20N2O2 B8295203 (1-Pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester

(1-Pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester

Cat. No. B8295203
M. Wt: 248.32 g/mol
InChI Key: BFHMUJIHICVTHR-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

1-Pyridin-2-yl-cyclobutanecarboxylic acid (2.0 g, 11.3 mmol) was combined with t-BuOH 50 mL), Et3N (1.78 mL, 12.4 mmol) and diphenylphosphoryl azide (2.7 mL, 12.4 mmol). The reaction was heated to reflux for 1.5 h. The t-BuOH was removed in vacuo to yield 7.0 g of crude (1-pyridin-2-yl-cyclobutyl)-carbamic acid tert-butyl ester as a pink-black oil. The crude product was used in subsequent reactions without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1(C(O)=O)[CH2:10][CH2:9][CH2:8]1.CC[N:16]([CH2:19]C)CC.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1.[CH3:38][C:39]([OH:42])([CH3:41])[CH3:40]>>[C:39]([O:42][C:19](=[O:28])[NH:16][C:7]1([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[CH2:8][CH2:9][CH2:10]1)([CH3:41])([CH3:40])[CH3:38]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCC1)C(=O)O
Step Two
Name
Quantity
1.78 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The t-BuOH was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1(CCC1)C1=NC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.